REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[C:5]=1[CH2:11][C:12]#[N:13].[NH2:14][C:15]1[N:20]=[C:19]([NH2:21])[C:18]([CH:22]=O)=[CH:17][N:16]=1>C(OCCO)C>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[C:5]=1[C:11]1[C:12]([NH2:13])=[N:21][C:19]2[N:20]=[C:15]([NH2:14])[N:16]=[CH:17][C:18]=2[CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)CC#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)C=O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
The residue was washed well with acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)Br)C1=CC2=C(N=C(N=C2)N)N=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |